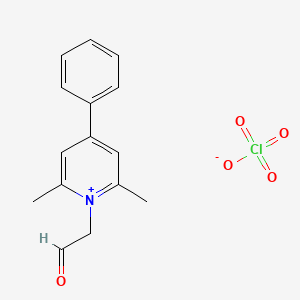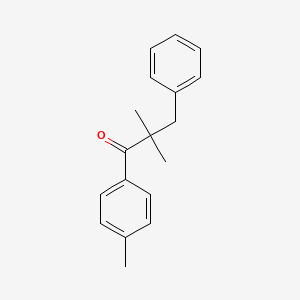
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound with a complex structure that includes a pyridinium ion
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine with benzaldehyde to form an intermediate, which is then reacted with ethyl chloroacetate. The final step involves the addition of perchloric acid to yield the perchlorate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate can be compared with similar compounds such as:
- 2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl 2,3,6-trichlorobenzoate
- 2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl 2,3,4-trimethoxybenzoate
These compounds share structural similarities but differ in their specific functional groups and chemical properties
Propriétés
| 113728-83-9 | |
Formule moléculaire |
C15H16ClNO5 |
Poids moléculaire |
325.74 g/mol |
Nom IUPAC |
2-(2,6-dimethyl-4-phenylpyridin-1-ium-1-yl)acetaldehyde;perchlorate |
InChI |
InChI=1S/C15H16NO.ClHO4/c1-12-10-15(14-6-4-3-5-7-14)11-13(2)16(12)8-9-17;2-1(3,4)5/h3-7,9-11H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
CIXIDWAZLXNJHV-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=[N+]1CC=O)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)

